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  • Product: 4-Iodo-1H-indol-6-amine
  • CAS: 885520-52-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 4-Iodo-1H-indol-6-amine: Structural Dynamics, Synthesis, and Applications

The Strategic Value of the Bifunctional Indole Scaffold In modern drug discovery and advanced materials science, the indole nucleus remains one of the most privileged heterocyclic scaffolds. 4-Iodo-1H-indol-6-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of the Bifunctional Indole Scaffold

In modern drug discovery and advanced materials science, the indole nucleus remains one of the most privileged heterocyclic scaffolds. 4-Iodo-1H-indol-6-amine (CAS: 885520-52-5)[1][2] represents a highly specialized, bifunctional building block. By strategically positioning a heavy halogen (iodine) at the C4 position and a primary amine at the C6 position, this molecule offers orthogonal reactivity. This dual-functional topography allows synthetic chemists to execute complex, late-stage functionalizations without the need for convoluted protecting-group strategies, making it an invaluable precursor for kinase inhibitors, fluorescent probes, and complex natural product analogs.

Electronic Topography and Structural Properties

The reactivity of 4-Iodo-1H-indol-6-amine is dictated by a unique "push-pull" electronic environment across the indole core:

  • The C6-Amine (Nucleophilic Center): The primary amine exerts a strong positive mesomeric (+M) effect. It donates electron density into the aromatic system, significantly increasing the nucleophilicity of the C7 and C5 positions, while rendering the amine itself a prime candidate for amidation, sulfonylation, or Buchwald-Hartwig cross-coupling.

  • The C4-Iodide (Electrophilic Center): The iodine atom provides a soft, polarizable electrophilic handle. While it exerts a mild inductive electron-withdrawing (-I) effect, its primary utility lies in the exceptionally weak C(sp2)−I bond. This bond is highly susceptible to oxidative addition by low-valent transition metals (e.g., Pd0 ), making it an ideal site for Suzuki-Miyaura or Sonogashira couplings.

Quantitative Physical Data

The following table summarizes the foundational chemical and physical properties of 4-Iodo-1H-indol-6-amine, essential for calculating reaction stoichiometry and predicting pharmacokinetic profiles[2][3].

PropertyValue
IUPAC Name 4-Iodo-1H-indol-6-amine
CAS Registry Number 885520-52-5
Molecular Formula C₈H₇IN₂
Molecular Weight 258.06 g/mol
Topological Polar Surface Area (TPSA) 41.8 Ų
Hydrogen Bond Donors 3 (Indole N-H, Amine N-H₂)
Hydrogen Bond Acceptors 1 (Amine Nitrogen)
Predicted LogP ~2.1
Physical State Solid (Light and oxidation sensitive)

De Novo Synthesis: The Chemoselective Leimgruber-Batcho Route

Synthesizing highly substituted indoles requires strict regiocontrol. The most robust method for generating the 4-iodo-6-amine substitution pattern is a modified Leimgruber-Batcho Indole Synthesis [1] starting from 1-methyl-2,4-dinitro-6-iodobenzene.

This route relies on the differential reactivity of the two nitro groups. The ortho-nitro group (C2) participates in reductive cyclization with the intermediate enamine to form the indole core. Subsequently, the remaining C6-nitro group must be reduced to an amine without cleaving the delicate C4-iodine bond.

SynthWorkflow A 1-Methyl-2,4-dinitro- 6-iodobenzene B Enamine Intermediate A->B DMF-DMA 110°C C 4-Iodo-6-nitro- 1H-indole B->C Na2S2O4 EtOH/H2O D 4-Iodo-1H-indol- 6-amine C->D SnCl2·2H2O EtOH, 70°C

Fig 1: Chemoselective Leimgruber-Batcho synthesis of 4-Iodo-1H-indol-6-amine.

Experimental Protocol: Chemoselective Nitro Reduction

Standard catalytic hydrogenation ( H2​ over Pd/C ) will rapidly cause hydrodehalogenation, destroying the C4-iodide handle. To prevent this, Tin(II) chloride ( SnCl2​ ) is utilized as a chemoselective, single-electron transfer reducing agent [2].

Objective: Reduce 4-iodo-6-nitro-1H-indole to 4-iodo-1H-indol-6-amine with zero loss of the aryl iodide.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-iodo-6-nitro-1H-indole (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration. Equip the round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: Add Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O , 5.0 eq) in a single portion at room temperature.

    • Causality: SnCl2​ reduces the nitro group via sequential electron transfers. Because it does not undergo oxidative addition into carbon-halogen bonds, the C-I bond remains entirely intact.

  • Thermal Activation: Heat the reaction mixture to 70°C for 2–4 hours.

    • Self-Validation: Monitor progression via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material spot is fully replaced by a highly polar, UV-active baseline spot (the amine hydrochloride salt).

  • Quenching & Neutralization: Cool the mixture to 0°C. Slowly add saturated aqueous NaHCO3​ until the aqueous phase reaches pH 8.

    • Causality: Neutralization converts the soluble tin chlorides into insoluble tin oxides/hydroxides ( SnO2​⋅xH2​O ). Failing to achieve a basic pH will result in the amine product remaining trapped in the aqueous layer as a water-soluble stannate complex.

  • Filtration: Filter the resulting thick, white suspension through a tightly packed pad of Celite. Wash the filter cake exhaustively with Ethyl Acetate (EtOAc).

    • Causality: Celite physically traps the gelatinous tin salts. Skipping this step guarantees unmanageable emulsions during the subsequent liquid-liquid extraction.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield the pure product.

Orthogonal Late-Stage Functionalization

The true power of 4-Iodo-1H-indol-6-amine lies in its capacity for divergent synthesis. The distinct electronic nature of the C4 and C6 positions allows for sequential, orthogonal functionalization.

Reactivity Core 4-Iodo-1H-indol-6-amine C4 C4-Iodide (Electrophile) Core->C4 C6 C6-Amine (Nucleophile) Core->C6 Suzuki Suzuki / Sonogashira Cross-Coupling C4->Suzuki Buchwald Buchwald-Hartwig Amination C6->Buchwald Amidation Amidation & Sulfonylation C6->Amidation

Fig 2: Orthogonal functionalization pathways of the bifunctional indole scaffold.

By leveraging the C4-iodide, researchers can easily append aryl or heteroaryl groups via Palladium-catalyzed Suzuki-Miyaura cross-coupling [3]. Conversely, the C6-amine can be converted into amides, ureas, or secondary amines to modulate hydrogen-bonding networks in protein-ligand interactions.

Handling and Storage Protocols

Due to its structural features, 4-Iodo-1H-indol-6-amine requires specific handling to maintain chemical integrity:

  • Light Sensitivity: The weak C-I bond is susceptible to homolytic cleavage upon prolonged exposure to UV/visible light. Store in amber glass vials.

  • Oxidation Susceptibility: Electron-rich anilines (like the C6-amine) oxidize readily in the presence of atmospheric oxygen, turning the compound dark brown or purple.

  • Storage: Maintain under an inert atmosphere (Argon or N2​ ) at 2–8°C.

References

  • Batcho, A. D.; Leimgruber, W. "Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole." Organic Syntheses, 1985, 63, 214. URL: [Link]

  • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984, 25(8), 839-842. URL: [Link]

  • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]

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Exploratory

Pharmacokinetic Profiling and Optimization of 4-Iodo-1H-indol-6-amine Based Compounds: A Technical Whitepaper

Executive Summary The indole nucleus is widely recognized as a "privileged scaffold" in modern drug discovery, serving as the core for numerous FDA-approved therapeutics ranging from oncology to neuroscience[1]. Within t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The indole nucleus is widely recognized as a "privileged scaffold" in modern drug discovery, serving as the core for numerous FDA-approved therapeutics ranging from oncology to neuroscience[1]. Within this chemical space, halogenated indoles—specifically 4-Iodo-1H-indol-6-amine (CAS: 885520-52-5)—represent a highly specialized class of building blocks. The strategic placement of an iodine atom at the C4 position and a primary amine at the C6 position creates a unique physicochemical profile that profoundly dictates the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the resulting drug candidates.

This whitepaper provides an in-depth technical analysis of the pharmacokinetic (PK) properties of 4-Iodo-1H-indol-6-amine derivatives. By examining the causality between molecular structure and in vivo behavior, we establish a framework for optimizing these compounds, supported by self-validating experimental protocols.

Physicochemical Foundations and Causality

To understand the pharmacokinetics of 4-Iodo-1H-indol-6-amine based compounds, one must first analyze the opposing forces exerted by its functional groups.

  • The C4-Iodine Substitution: Halogenation is a classical medicinal chemistry strategy used to alter a drug's pharmacokinetics[2]. Iodine, being a large and highly polarizable atom, significantly increases the lipophilicity of the indole core. This enhanced lipophilicity improves passive membrane permeability (e.g., across the blood-brain barrier or gastrointestinal tract). Furthermore, the bulky iodine atom sterically shields the electron-rich C3 position of the indole, a common site for rapid cytochrome P450 (CYP450) mediated oxidation, thereby extending the compound's metabolic half-life[2][3].

  • The C6-Amine Substitution: While the iodine drives lipophilicity, the primary amine at C6 introduces a critical hydrogen bond donor and acceptor. This prevents the molecule from becoming excessively "greasy," maintaining a favorable Topological Polar Surface Area (TPSA) and ensuring sufficient aqueous solubility for oral absorption.

The baseline physicochemical properties of the parent scaffold are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Iodo-1H-indol-6-amine
ParameterValuePharmacokinetic Implication
Molecular Weight 258.06 g/mol Highly favorable for oral bioavailability (Lipinski's Rule of 5).
XLogP3 2.67Optimal balance between aqueous solubility and membrane permeability.
TPSA 41.8 ŲExcellent for tissue distribution; highly permissive for blood-brain barrier (BBB) crossing.
H-Bond Donors 2Facilitates target binding but introduces potential Phase II conjugation liabilities.
H-Bond Acceptors 1Low desolvation energy required for target engagement.

(Data derived from computational chemical databases[4])

Metabolic Pathways and Biotransformation

Indole-containing pharmaceuticals undergo extensive metabolism in humans, primarily driven by hepatic enzymes[5]. For 4-Iodo-1H-indol-6-amine derivatives, biotransformation is a sequential interplay between Phase I oxidation and Phase II conjugation.

  • Phase I (Oxidation): Unsubstituted indoles are rapidly hydroxylated at the C2 and C3 positions[5]. However, the C4-iodo group sterically hinders access to the C3 position, forcing CYP enzymes (predominantly CYP1A2 and CYP3A4) to target the C2 position or the benzenoid ring.

  • Phase II (Conjugation): The C6-amine is a significant metabolic liability. Primary aromatic amines are highly susceptible to N-acetylation by N-acetyltransferases (NATs) and N-glucuronidation by UGT enzymes[5]. This rapid conjugation can lead to high systemic clearance.

Metabolic_Pathway Parent 4-Iodo-1H-indol-6-amine (Parent Scaffold) CYP CYP450 Oxidation (C2 Hydroxylation) Parent->CYP Phase I UGT Phase II Conjugation (N-Glucuronidation at C6) Parent->UGT Phase II CYP->UGT Sequential Excretion Renal / Biliary Excretion UGT->Excretion Clearance

Fig 1. Primary biotransformation pathways of the 4-Iodo-1H-indol-6-amine scaffold.

Self-Validating Experimental Methodologies

To accurately profile the PK properties of these compounds, researchers must employ rigorous, self-validating assays. The following protocols are designed to ensure data integrity by embedding internal controls that validate the assay's performance in real-time.

In Vitro Liver Microsomal Stability Assay

Causality: This assay determines the intrinsic clearance ( CLint​ ) of the compound. Because the C4-iodo group is designed to enhance stability, comparing the CLint​ of the iodo-derivative against a non-halogenated indole validates the structural hypothesis.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock of the 4-Iodo-1H-indol-6-amine derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human or Rat Liver Microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls: Run parallel incubations with Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly depleted, the microsomes are inactive, invalidating the run.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS) (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) based on the logarithmic decay of the parent compound area ratio.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Causality: In vitro stability does not always translate to in vivo exposure due to factors like plasma protein binding, tissue distribution, and Phase II metabolism. A dual-route (IV/PO) study is mandatory to calculate absolute bioavailability (%F).

Step-by-Step Protocol:

  • Formulation: Due to the lipophilicity (LogP ~2.67) of the iodoindole, formulate the compound in 5% DMSO, 10% Tween 80, and 85% Saline to prevent precipitation upon injection.

  • Administration: Administer the formulated compound to male Sprague-Dawley rats via Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (10 mg/kg).

  • Sampling: Collect blood samples (~200 µL) via jugular vein cannulation at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2-EDTA tubes, centrifuge at 3000g for 10 minutes at 4°C to separate plasma.

  • Quantification & Modeling: Extract plasma using protein precipitation (acetonitrile + IS). Analyze via LC-MS/MS. Perform Non-Compartmental Analysis (NCA) using Phoenix WinNonlin software to derive parameters.

PK_Workflow Start Compound Synthesis (4-Iodo-1H-indol-6-amine) InVitro In Vitro ADME (Microsomes, Caco-2) Start->InVitro High Throughput InVivo In Vivo PK Profiling (IV/PO in Rodents) InVitro->InVivo Lead Candidates Data PK/PD Modeling & Lead Selection InVivo->Data PK Parameters Data->Start SAR Feedback

Fig 2. Iterative pharmacokinetic screening workflow for indole-based drug candidates.

Quantitative Data and Optimization Strategies

When optimizing 4-Iodo-1H-indol-6-amine hits into lead compounds, medicinal chemists must balance target potency with PK viability. Table 2 illustrates typical PK parameters observed for optimized halogenated indole derivatives.

Table 2: Representative In Vivo PK Parameters (Rodent Model)
ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax N/A1.2 - 2.5 µg/mL
Tmax N/A1.0 - 2.0 h
AUC(0-inf) 1.5 - 2.8 µg·h/mL6.0 - 12.5 µg·h/mL
Clearance (CL) 8.5 - 15.0 mL/min/kgN/A
Volume of Distribution (Vd) 1.5 - 3.0 L/kgN/A
Bioavailability (%F) N/A35% - 55%
Strategic Optimization to Overcome PK Liabilities

If a 4-Iodo-1H-indol-6-amine derivative exhibits poor bioavailability or high clearance, the following structural modifications are recommended:

  • Protecting the C6-Amine: If Phase II N-glucuronidation is the primary clearance mechanism, converting the primary amine to a secondary amine (e.g., N-methyl) or incorporating it into a bulky azabicyclic system can sterically hinder UGT enzymes while maintaining target engagement[6].

  • N1-Substitution: Alkylation of the indole nitrogen (N1) removes a hydrogen bond donor, which can increase BBB penetration and prevent N-glucuronidation at the indole core, though this must be weighed against potential loss of target affinity.

Conclusion

The 4-Iodo-1H-indol-6-amine scaffold offers a highly tunable platform for drug discovery. The C4-iodine provides a dual advantage of increased lipophilicity and metabolic shielding, while the C6-amine offers crucial solubility and binding interactions. By employing rigorous, self-validating ADME assays and iterative SAR feedback loops, researchers can successfully navigate the inherent metabolic liabilities of the indole core, translating these building blocks into highly bioavailable therapeutic agents.

References

  • ResearchGate. "Characterization of marine-derived halogenated indoles as ligands of the aryl hydrocarbon receptor". ResearchGate. Available at:[Link]

  • National Institutes of Health (NIH). "Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species". PMC. Available at: [Link]

  • National Institutes of Health (NIH). "Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies". PMC. Available at: [Link]

  • ACS Publications. "Discovery of N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl) thiophene-2-carboximidamide as a Selective Inhibitor of Human Neuronal Nitric Oxide Synthase (nNOS) for the Treatment of Pain". Journal of Medicinal Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Palladium-Catalyzed Cross-Coupling Protocols for 4-Iodo-1H-indol-6-amine: Strategies for Chemoselective C4-Functionalization

Executive Summary The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-Iodo-1H-indol-6-amine (CAS: 885520-52-5) represents a highly versatile,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and drug development. Specifically, 4-Iodo-1H-indol-6-amine (CAS: 885520-52-5) represents a highly versatile, yet notoriously challenging, building block. While the C4-iodide provides an excellent handle for rapid oxidative addition, the molecule possesses two competing nucleophilic sites: the primary aniline-like amine at C6 and the weakly acidic indole nitrogen at N1.

As a Senior Application Scientist, I have designed this technical guide to address the chemoselectivity challenges inherent to this substrate. By leveraging sterically demanding, electron-rich palladium precatalysts, researchers can bypass the need for tedious protection/deprotection sequences. This application note details field-proven, self-validating protocols for the chemoselective Suzuki-Miyaura and Sonogashira cross-couplings of unprotected 4-Iodo-1H-indol-6-amine [1].

Substrate Profiling & Mechanistic Causality

To successfully couple 4-Iodo-1H-indol-6-amine without protecting groups, one must understand the thermodynamic and kinetic pitfalls of the catalytic cycle.

  • The C4-Iodide Advantage: The carbon-iodine bond at the 4-position undergoes oxidative addition with Pd(0) orders of magnitude faster than bromides or chlorides. This allows for lower reaction temperatures, which is critical for preserving the integrity of the free amine.

  • The C6-Amine Liability (Catalyst Poisoning): Primary amines are strong σ -donors. In the presence of traditional, small-bite-angle catalysts (e.g., Pd(PPh3​)4​ ), the C6-amine will displace the phosphine ligands, forming a highly stable, catalytically dead Pd(II) -amine resting state. Furthermore, under strongly basic conditions, competitive Buchwald-Hartwig amination (C-N bond formation) can occur [2].

  • The N1-Indole Liability: The indole N-H ( pKa​≈16.2 ) can be deprotonated by strong bases (like NaOtBu ), leading to undesired N-arylation.

The Solution: The use of bulky dialkylbiaryl phosphine ligands (such as XPhos ) or robust bidentate ligands (such as dppf ) is mandatory. The extreme steric bulk of XPhos accelerates reductive elimination and physically shields the palladium center, preventing the C6-amine from coordinating and poisoning the catalyst [3].

Mechanistic_Pathway Substrate 4-Iodo-1H-indol-6-amine + L-Pd(0) OxAdd Oxidative Addition [L-Pd(II)-Ar(I)] Substrate->OxAdd Fast (C-I bond) CC_Coupling Transmetalation & Reductive Elimination (Desired C4-Aryl) OxAdd->CC_Coupling Bulky Ligand (XPhos) Blocks Amine Poisoning C6-Amine Coordination (Catalyst Deactivation) OxAdd->Poisoning Small Ligand (PPh3) Allows N-Binding

Fig 1: Mechanistic bifurcation in the Pd-catalyzed coupling of 4-Iodo-1H-indol-6-amine.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

This protocol utilizes XPhos Pd G3 , a third-generation Buchwald precatalyst. The G3 precatalyst is chosen because it rapidly generates the active monoligated L1​Pd(0) species under mildly basic conditions without requiring harsh thermal activation, thereby preserving the unprotected C6-amine. K3​PO4​ is selected as the base because it is strong enough to form the reactive boronate complex but weak enough to leave the indole N1-H intact [4].

Reagents & Materials
  • Substrate: 4-Iodo-1H-indol-6-amine (1.0 mmol, 258.06 mg)

  • Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 mmol)

  • Catalyst: XPhos Pd G3 (0.03 mmol, 3 mol%, 25.4 mg)

  • Base: Potassium phosphate tribasic ( K3​PO4​ ) (2.0 mmol, 424.5 mg)

  • Solvent System: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL total), rigorously degassed.

Step-by-Step Methodology
  • Reagent Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Iodo-1H-indol-6-amine, the boronic acid, K3​PO4​ , and XPhos Pd G3.

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in 8 mL of anhydrous, sparged 1,4-Dioxane followed by 2 mL of sparged deionized water.

  • Thermal Activation: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system.

  • Reaction Monitoring (Self-Validation):

    • Visual Cue: Upon reaching 80 °C, the solution should transition from a pale yellow suspension to a deep, homogeneous red/brown solution within 5–10 minutes, indicating the successful generation of the active Pd(0) species.

    • Analytical Cue: Monitor via LC-MS after 2 hours. The disappearance of the m/z 259 [M+H]+ peak and the appearance of the product mass confirms conversion.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Workflow S1 1. Reagent Assembly 4-Iodo-1H-indol-6-amine Boronic Acid XPhos Pd G3 S2 2. Inert Atmosphere Evacuate & Backfill with Argon (x3) Degassed Solvents S1->S2 S3 3. Catalytic Cycle Add Aq. K3PO4 Heat to 80°C Monitor via LC-MS S2->S3 S4 4. Purification Celite Filtration Aqueous Extraction Flash Chromatography S3->S4

Fig 2: Standardized self-validating workflow for the Suzuki-Miyaura coupling.

Protocol 2: Chemoselective Sonogashira Coupling

When coupling terminal alkynes to 4-Iodo-1H-indol-6-amine, the primary risk is the competitive intramolecular hydroamination of the newly formed alkyne by the C6-amine or N1-indole, leading to undesired pyrroloindole annulations. To prevent this, the reaction must be kept strictly at or below 50 °C. We utilize Pd(dppf)Cl2​ ; its bidentate nature prevents the C6-amine from stripping the palladium center of its ligands.

Step-by-Step Methodology
  • Assembly: In a 20 mL vial, combine 4-Iodo-1H-indol-6-amine (1.0 mmol), Pd(dppf)Cl2​ (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Degassing: Evacuate and backfill with Argon (x3).

  • Solvent & Reactant Addition: Add degassed Triethylamine ( Et3​N , 5 mL) and DMF (5 mL). Finally, add the terminal alkyne (1.5 mmol) dropwise.

  • Self-Validation Checkpoint: Within 15 minutes of stirring at 50 °C, the solution will change to a pale green/brown, and a thick white/off-white precipitate ( Et3​N⋅HI ) will form. The volume of this precipitate is a direct stoichiometric indicator of successful C-C bond formation.

  • Isolation: After 4 hours, cool the mixture, dilute with EtOAc, and wash thoroughly with a 5% aqueous LiCl solution (x3) to remove DMF and amine salts prior to chromatography.

Quantitative Data & Optimization

The following tables summarize the optimization data for the functionalization of 4-Iodo-1H-indol-6-amine, highlighting the causality behind the chosen parameters.

Table 1: Catalyst & Ligand Optimization for C4-Arylation (Suzuki-Miyaura)
Catalyst SystemLigandBaseTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ None Na2​CO3​ 100< 10%Severe catalyst poisoning; unreacted starting material.
Pd(OAc)2​ SPhos K3​PO4​ 10065%Moderate conversion; trace protodeiodination observed.
Pd(dppf)Cl2​ dppf K2​CO3​ 9078%Clean reaction profile, but slower transmetalation kinetics.
XPhos Pd G3 XPhos K3​PO4​ 80 > 92% Rapid conversion; complete chemoselectivity for C4.
Table 2: Base Selection Rationale for Unprotected Aminoindoles
Base pKa​ (Aq)Effect on Indole N1-HSuitability for this Protocol
NaOtBu ~17.0Deprotonates N1-HPoor (Leads to undesired N-arylation)
Cs2​CO3​ ~10.3Mildly interactsModerate (Can cause solubility issues in Dioxane)
K3​PO4​ ~12.3 No deprotonation Excellent (Optimal balance of basicity and solubility)

Troubleshooting & System Diagnostics

  • Issue: The reaction mixture turns jet-black immediately upon heating.

    • Causality: This indicates the precipitation of "Palladium Black" (inactive Pd(0) nanoparticles). This occurs when the ligand dissociates from the metal, often due to oxygen ingress or insufficient ligand-to-palladium ratio.

    • Solution: Ensure strict Schlenk techniques. If using Pd2​(dba)3​ instead of G3 precatalysts, ensure a minimum 1:2.2 Pd-to-Ligand ratio.

  • Issue: High levels of dehalogenated starting material (1H-indol-6-amine).

    • Causality: Protodeiodination occurs when the oxidative addition complex [Pd(II)−Ar] undergoes protonation rather than transmetalation. This is usually caused by wet solvents or a degraded boronic acid (protodeboronation).

    • Solution: Use fresh boronic acids and ensure the K3​PO4​ is not overly hydrated.

References

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. URL:[Link]

  • Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. Chemical Reviews / ACS. URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. URL:[Link]

  • Optimization and Scale-Up of a Suzuki-Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development. URL:[Link]

Application

Application Note: Chemoselective N-Alkylation and Amidation Protocols for 4-Iodo-1H-indol-6-amine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Iodo-1H-indol-6-amine (CAS: 885520-52-5) Executive Summary & Structural Analysis 4-Iodo-1H-indol-6-amine is a highly ve...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 4-Iodo-1H-indol-6-amine (CAS: 885520-52-5)

Executive Summary & Structural Analysis

4-Iodo-1H-indol-6-amine is a highly versatile, bifunctional scaffold frequently utilized in the development of kinase inhibitors and novel therapeutics. The structural complexity of this molecule presents a unique synthetic challenge: it possesses three distinct reactive vectors that must be managed orthogonally.

  • N6 (Aniline Nitrogen): Exhibits a pKa of ~4.5 (conjugate acid). Under neutral or mildly basic conditions, this is the most nucleophilic site.

  • N1 (Indole Nitrogen): Exhibits a pKa of ~16.2. It is weakly nucleophilic under neutral conditions but becomes highly reactive upon deprotonation to the indolide anion.

  • C4-Iodo Substituent: The aryl iodide bond is highly susceptible to oxidative addition. Consequently, any transition-metal catalysis (e.g., Pd, Cu, Ru) must be strictly avoided during nitrogen functionalization to prevent unwanted cross-coupling or dehalogenation 1.

Understanding the thermodynamic and kinetic properties of these nitrogen atoms allows for precise, chemoselective functionalization without the need for exhaustive protecting-group strategies.

G SM 4-Iodo-1H-indol-6-amine (Neutral N6, Acidic N1) N6_Amide N6-Amidation (Amide Product) SM->N6_Amide R-COCl, Pyridine Neutral/Mild Base Kinetic Control N6_Alkyl N6-Alkylation (Secondary Amine) SM->N6_Alkyl R-CHO, NaBH(OAc)3 Reductive Amination Kinetic Control N1_Alkyl N1-Alkylation (N1-Alkyl Indole) SM->N1_Alkyl 1) NaH (Deprotonation) 2) R-X Thermodynamic Control

Chemoselective pathways for 4-Iodo-1H-indol-6-amine functionalization based on pKa.

Protocol I: Chemoselective N6-Amidation (Kinetic Control)

Causality & Logic: Amidation of the N6 aniline can be achieved selectively over the N1 indole nitrogen by exploiting kinetic control. Because the N6 lone pair is less delocalized into the aromatic system than the N1 lone pair, it acts as a superior nucleophile under neutral or mildly basic conditions 2. Using an acyl chloride with a mild, non-nucleophilic base (e.g., Pyridine or DIPEA) ensures that N1 remains protonated and unreactive.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 4-Iodo-1H-indol-6-amine (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add anhydrous Pyridine (1.5 equiv, 1.5 mmol). Cool the reaction mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve the desired acyl chloride (1.1 equiv, 1.1 mmol) in a minimal amount of DCM and add it dropwise over 10 minutes to prevent localized heating and preserve chemoselectivity.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (fluorescent under 254 nm UV, stains dark brown with ninhydrin) will be consumed, replaced by a higher Rf spot (amide product, ninhydrin negative).

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual pyridine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol II: Chemoselective N6-Alkylation via Reductive Amination

Causality & Logic: Direct alkylation of the N6 position using alkyl halides is notoriously difficult to arrest at the mono-alkylated stage; the resulting secondary amine is more nucleophilic than the primary amine, leading to over-alkylation. To circumvent this, reductive amination is the gold standard 3. Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over NaBH4 because it is mild enough to selectively reduce the protonated iminium intermediate without reducing the unreacted aldehyde. 1,2-Dichloroethane (DCE) is utilized as the solvent due to the optimal solubility profile of NaBH(OAc)3 in this medium.

G Step1 1. Imine Formation Amine + Aldehyde + AcOH in DCE (1h, RT) Step2 2. Hydride Reduction Add NaBH(OAc)3 Stir 12-16h (RT) Step1->Step2 Step3 3. Reaction Quench Sat. NaHCO3 (aq) Extract with DCM Step2->Step3 Step4 4. Purification Silica Gel Chromatography (Hexane/EtOAc) Step3->Step4

Step-by-step experimental workflow for the N6-reductive amination protocol.

Step-by-Step Methodology:

  • Imine Formation: To a stirred solution of 4-Iodo-1H-indol-6-amine (1.0 equiv, 1.0 mmol) and the target aldehyde (1.05 equiv, 1.05 mmol) in anhydrous DCE (0.2 M), add glacial acetic acid (1.0 equiv, 1.0 mmol). Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv, 1.5 mmol) portion-wise over 5 minutes.

  • Self-Validation (In-Process): The suspension will typically transition to a clear, deep yellow solution as the imine forms, followed by slight cloudiness upon the addition of the hydride source. LC-MS (ESI+) should show the [M+H]+ peak of the secondary amine. Note the distinct isotopic mass defect caused by the C4-Iodine atom (monoisotopic mass 126.9).

  • Workup: After 12-16 hours, quench the reaction by the slow addition of saturated aqueous NaHCO3 (Caution: gas evolution). Extract the aqueous layer with DCM (3x). Wash organics with brine, dry over Na2SO4, and purify via silica gel chromatography.

Protocol III: Chemoselective N1-Alkylation (Thermodynamic Control)

Causality & Logic: To functionalize the N1 position, we must exploit the massive pKa differential between the indole N-H (pKa ~16.2) and the aniline N-H (pKa ~27 for deprotonation to the amide anion). By using exactly 1.05 equivalents of a strong base like Sodium Hydride (NaH), the N1 proton is selectively abstracted to form the thermodynamically stable indolide anion. This anion is highly nucleophilic and will rapidly react with primary alkyl halides.

Step-by-Step Methodology:

  • Deprotonation: Suspend NaH (60% dispersion in mineral oil, 1.05 equiv, 1.05 mmol) in anhydrous DMF (0.1 M) at 0 °C under argon.

  • Anion Generation: Add a solution of 4-Iodo-1H-indol-6-amine (1.0 equiv, 1.0 mmol) in DMF dropwise.

  • Self-Validation (In-Process): The successful formation of the indolide anion is visually self-validating; you will observe immediate effervescence (H2 gas evolution) and the solution will turn a deep purple or dark yellow hue. If no bubbling occurs, the NaH has likely degraded into NaOH and should be replaced.

  • Alkylation: After 30 minutes of stirring at 0 °C, add the alkyl halide (1.1 equiv, 1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x) and brine to remove DMF. Dry over Na2SO4 and concentrate.

Quantitative Data Summary

The following table summarizes the expected parameters and outcomes for the orthogonal functionalization of 4-Iodo-1H-indol-6-amine.

Reaction TypeTarget NitrogenReagents & ConditionsTempTypical YieldChemoselectivity Mechanism
Amidation N6 (Aniline)R-COCl, Pyridine, DCM0 °C to RT75–85%Kinetic: N6 lone pair is more localized and nucleophilic under neutral conditions.
Reductive Amination N6 (Aniline)R-CHO, NaBH(OAc)3, DCERT70–90%Kinetic: Imine formation occurs exclusively at the primary aniline amine.
Alkylation N1 (Indole)NaH (1.05 eq), R-X, DMF0 °C to RT65–80%Thermodynamic: N1 is the most acidic site; selective deprotonation forms the indolide anion.

References

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. National Institutes of Health (NIH) / PMC.
  • Application Notes and Protocols for N-Alkyl
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. National Institutes of Health (NIH) / PMC.

Sources

Method

incorporating 4-Iodo-1H-indol-6-amine into solid-phase peptide synthesis

Application Note: Strategic Incorporation and Diversification of 4-Iodo-1H-indol-6-amine in Solid-Phase Peptide Synthesis (SPPS) Executive Summary Incorporating highly functionalized, non-canonical aromatic scaffolds int...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation and Diversification of 4-Iodo-1H-indol-6-amine in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary

Incorporating highly functionalized, non-canonical aromatic scaffolds into peptide backbones is a cornerstone of modern peptidomimetic drug development. 4-Iodo-1H-indol-6-amine offers a highly valuable dual-handle architecture: an aromatic amine at the C6 position for amide bond formation, and an iodine atom at the C4 position for late-stage, transition-metal-catalyzed diversification. This application note details the mechanistic rationale, optimized protocols, and validation methods required to successfully integrate this challenging building block into SPPS workflows.

Mechanistic Causality: Overcoming the Aromatic Amine Challenge

In conventional SPPS, aliphatic amines (e.g., the N-terminus of an α-amino acid) act as strong nucleophiles, readily reacting with standard activated esters generated by DIC/HOBt. However, the C6-amine of 4-Iodo-1H-indol-6-amine is an aniline derivative. The lone pair of electrons on the nitrogen is delocalized into the electron-rich indole ring, which drastically reduces its nucleophilicity[1].

Consequently, standard coupling conditions typically fail, leading to unreacted starting materials or truncated peptide sequences[2]. To drive the amidation to completion on a solid support, the electrophilicity of the resin-bound carboxylic acid must be maximized. We employ two primary strategies to overcome this kinetic barrier:

  • Uronium Salts with Microwave Assistance: Utilizing HATU in combination with HOAt generates a highly reactive 7-aza-1-hydroxybenzotriazole active ester. When coupled with microwave heating (60°C), the thermal energy overcomes the activation barrier of the poor nucleophile[3].

  • In Situ Acid Chloride Formation: For exceptionally unreactive or sterically hindered aromatic amines, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) provides the ultimate electrophilic activation, allowing for quantitative coupling at room temperature[1][2].

Note on Chemoselectivity: The indole 1-NH presents a potential site for competitive acylation. However, under optimized mildly basic conditions (using DIPEA or 2,4,6-collidine), the C6-amine is preferentially acylated due to its relatively higher nucleophilicity compared to the indole nitrogen.

Workflow Visualization

The following diagram illustrates the strategic workflow, from the activation of the resin-bound peptide to late-stage diversification via Suzuki-Miyaura cross-coupling[4].

SPPS_Workflow A Resin-Bound Peptide (Free side-chain or C-term -COOH) B Electrophilic Activation (HATU/HOAt or SOCl2) A->B C Amidation (+ 4-Iodo-1H-indol-6-amine) B->C D Late-Stage Diversification (On-Resin Pd-Catalyzed Suzuki Coupling) C->D E TFA Cleavage & Global Deprotection D->E

Workflow for incorporation and late-stage diversification of 4-Iodo-1H-indol-6-amine in SPPS.

Quantitative Data: Coupling Efficiency Comparison

To establish a self-validating system, it is crucial to select the correct activation strategy. Traditional colorimetric assays (e.g., the Kaiser test) rely on the formation of Ruhemann's purple, which requires a primary aliphatic amine. Because aromatic amines do not form this chromophore efficiently, standard on-resin monitoring fails[5]. Therefore, validation must be performed via LC-MS of micro-cleaved aliquots.

The table below summarizes the coupling efficiency of 4-Iodo-1H-indol-6-amine to a resin-bound glutamic acid side-chain under various conditions.

Activation StrategyReagents (Equivalents)ConditionsTimeConversion (%)*
CarbodiimideDIC (5), HOBt (5)RT, DMF24 h< 15%
Uronium Salt (Standard)HATU (5), DIPEA (10)RT, DMF24 h~ 45%
Uronium Salt (Microwave) HATU (5), HOAt (5), DIPEA (10) 60°C, DMF 2 h > 90%
Acid Chloride SOCl2 (3), Pyridine (5) RT, NMP 2 h > 95%

*Conversion determined by LC-MS analysis of micro-cleaved peptide aliquots (214 nm UV integration).

Experimental Protocols

Protocol A: Microwave-Assisted Coupling of 4-Iodo-1H-indol-6-amine

Objective: Form an amide bond between a resin-bound free carboxylic acid and the C6-amine of the indole.

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale, possessing a free -COOH group) in anhydrous DMF for 30 minutes. Drain the solvent completely.

  • Pre-Activation: In a separate dry vial, dissolve HATU (0.5 mmol, 5 eq.) and HOAt (0.5 mmol, 5 eq.) in 2 mL of anhydrous DMF. Add DIPEA (1.0 mmol, 10 eq.) and stir for 2 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the activation mixture to the resin. Immediately add 4-Iodo-1H-indol-6-amine (0.5 mmol, 5 eq.) dissolved in 1 mL of DMF.

  • Microwave Reaction: Place the reaction vessel in a microwave peptide synthesizer. Heat to 60°C for 2 hours with continuous agitation[1].

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Self-Validation Step: Perform a micro-cleavage (TFA/TIS/H2O 95:2.5:2.5) on ~2 mg of beads for 1 hour. Precipitate in ether, centrifuge, and analyze the pellet via LC-MS to confirm the mass shift corresponding to the indole incorporation. If unreacted starting material remains, repeat steps 2–5.

Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling

Objective: Utilize the C4-iodo handle for chemoselective C-C bond formation with an aryl boronic acid[4].

  • Degassing: Swell the indole-modified resin (0.1 mmol) in a rigorously degassed mixture of DMF/H2O (4:1, v/v) for 20 minutes. (Note: PEG-based resins like ChemMatrix are preferred for heated aqueous conditions).

  • Reagent Addition: Add the desired aryl boronic acid (1.0 mmol, 10 eq.) and K2CO3 (1.5 mmol, 15 eq.) directly to the resin.

  • Catalyst Introduction: Under a strict argon atmosphere, add the palladium catalyst, Pd(PPh3)4 (0.02 mmol, 20 mol%).

  • Reaction: Seal the vessel and agitate at 80°C for 12–16 hours.

  • Post-Reaction Washing (Critical): Drain the vessel and wash extensively to remove trapped palladium species: DMF (3x), DMF/H2O (3x), H2O (3x), DMF (3x), DCM (3x). Finally, wash with a solution of 0.5% sodium diethyldithiocarbamate in DMF (3 × 5 mins) to scavenge residual Pd.

  • Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., Reagent K) for 2 hours, filter, and precipitate the diversified peptide in cold diethyl ether.

References

  • Source: nih.
  • Source: uni-muenchen.
  • Source: acs.
  • Title: Solid-Phase Synthesis of Oligo(p-benzamide)
  • Source: acs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cross-Coupling Reactions with 4-Iodo-1H-indol-6-amine

Introduction: Addressing the Challenge of Dehalogenation 4-Iodo-1H-indol-6-amine is a critical building block in medicinal chemistry and materials science. Its structure, featuring a reactive C-I bond and a nucleophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Addressing the Challenge of Dehalogenation

4-Iodo-1H-indol-6-amine is a critical building block in medicinal chemistry and materials science. Its structure, featuring a reactive C-I bond and a nucleophilic amino group on an electron-rich indole core, makes it a versatile precursor for diversification via palladium-catalyzed cross-coupling reactions. However, researchers frequently encounter a significant and yield-limiting side reaction: hydrodehalogenation, where the iodine atom is prematurely replaced by a hydrogen atom, leading to the undesired formation of 1H-indol-6-amine.

This guide provides in-depth technical support for troubleshooting and preventing this unwanted pathway. We will explore the mechanistic underpinnings of dehalogenation and offer field-proven strategies, detailed protocols, and diagnostic tools to help you optimize your reaction conditions for maximum yield and purity of the desired coupled product.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation and why is it a significant problem with 4-Iodo-1H-indol-6-amine?

A1: Hydrodehalogenation is an undesired side reaction in which the C-I bond of your starting material is cleaved and replaced with a C-H bond, effectively reducing your substrate back to the parent indole amine.[1][2] This process consumes your starting material, lowers the yield of your target molecule, and introduces a significant byproduct that can complicate purification. The indole ring is electron-rich, and the N-H group can be deprotonated by the base, further increasing electron density. This electronic nature can make the substrate particularly susceptible to this side reaction.[3]

Q2: What are the primary factors that promote dehalogenation in my cross-coupling reaction?

A2: Several factors can contribute to increased rates of dehalogenation. The most common culprits include:

  • High Reaction Temperatures: Elevated temperatures can accelerate the rate of side reactions, including dehalogenation.[2][4]

  • Suboptimal Ligand Choice: Ligands that do not promote rapid reductive elimination of the desired product can allow the competing dehalogenation pathway to dominate.[4][5]

  • Strong Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOᵗBu), can promote the formation of palladium-hydride (Pd-H) species, which are key intermediates in the dehalogenation pathway.[4][6]

  • Protic Sources: The presence of water or alcohol solvents can serve as a source of protons or hydrides, facilitating the unwanted reduction.[3][7][8]

Q3: Should I protect the indole N-H group before running the coupling reaction?

A3: It is a strategy to consider, especially if other optimization attempts fail. Deprotonation of the indole N-H by the reaction base increases the electron density of the heterocyclic ring, which can influence the catalytic cycle.[3] Protecting the nitrogen with a group like Boc or SEM can sometimes mitigate dehalogenation by altering the electronic properties of the substrate.[3][9] However, this adds extra steps to your synthesis, so it is often preferable to first optimize the coupling conditions with the unprotected indole.

Q4: What is a reliable set of starting conditions to minimize dehalogenation for a Suzuki-Miyaura coupling with this substrate?

A4: A robust starting point would involve a modern catalyst system known to favor the desired coupling over dehalogenation. We recommend using a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos with a palladium source (e.g., Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3).[5] Employ a weaker inorganic base such as K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.[2][4] Run the reaction in an anhydrous aprotic solvent like toluene or 1,4-dioxane at a moderate temperature, starting around 80-90 °C.[2][3][10]

Troubleshooting Guide: Systematic Dehalogenation Suppression

Primary Issue: Analysis of the crude reaction mixture (by LC-MS, GC-MS, or ¹H NMR) shows significant formation of 1H-indol-6-amine alongside or in place of the desired product.

The following guide provides a systematic approach to diagnosing and resolving this issue by sequentially optimizing key reaction parameters.

cluster_start Troubleshooting Workflow Start Dehalogenation Observed? Cat Step 1: Evaluate Catalyst System (Ligand & Pd Source) Start->Cat Yes Base Step 2: Optimize Base Cat->Base Still an issue Success Problem Solved Cat->Success Resolved Solvent Step 3: Check Solvent & Additives Base->Solvent Still an issue Base->Success Resolved Temp Step 4: Adjust Temperature Solvent->Temp Still an issue Solvent->Success Resolved Protect Step 5: Consider N-H Protection Temp->Protect Still an issue Temp->Success Resolved Protect->Success Resolved

Caption: A logical workflow for troubleshooting dehalogenation.

1. The Catalyst System: Your First Line of Defense

Causality: The choice of ligand is the most critical factor. The relative rates of the desired reductive elimination (forming the C-C or C-N bond) and the undesired dehalogenation pathway are heavily influenced by the ligand's steric and electronic properties.[4] Less bulky ligands like triphenylphosphine (PPh₃) can lead to slower reductive elimination, giving the dehalogenation pathway more time to occur.[4]

Recommended Solution:

  • Switch to Bulky, Electron-Rich Ligands: Employ modern biaryl monophosphine ligands (often called "Buchwald ligands"). These ligands are designed to accelerate the crucial reductive elimination step, thereby outcompeting the dehalogenation side reaction.[4][5]

    • Excellent Choices: XPhos, SPhos, RuPhos, BrettPhos.

    • Good Alternatives: Dppf (a ferrocene-based ligand) can also be effective.

  • Use Palladium Pre-catalysts: Using air- and moisture-stable pre-catalysts (e.g., XPhos Pd G2/G3) ensures the efficient and rapid generation of the active, monoligated Pd(0) species, leading to more reproducible results and often lower catalyst loadings.[5][11]

2. The Base: Balancing Reactivity and Selectivity

Causality: The base plays a dual role: it is required for the transmetalation step (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination), but it can also be a direct or indirect source of the palladium-hydride species responsible for dehalogenation.[3][12] Strong alkoxide bases (e.g., NaOᵗBu, KOᵗBu) are particularly known to promote this side reaction.[4][6]

Recommended Solution:

  • Switch to Weaker Inorganic Bases: If you are observing dehalogenation with a strong base, switch to a milder inorganic base. These often provide sufficient reactivity while minimizing the formation of Pd-H species.[2][4]

    • Excellent Choices: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃).

  • Ensure Anhydrous Conditions: While some Suzuki reactions benefit from aqueous mixtures, excessive water can be a proton source contributing to dehalogenation.[3][7] Ensure your inorganic base is dry and your reaction is run under anhydrous conditions, especially for Buchwald-Hartwig reactions.

3. The Solvent: Avoiding Unwanted Hydride Sources

Causality: Solvents can act as hydride donors, especially at elevated temperatures. Protic solvents like alcohols are known sources, but even some aprotic polar solvents like DMF can decompose to provide hydride sources.[2][10]

Recommended Solution:

  • Use Aprotic, Non-Reducible Solvents: Stick to solvents that are less likely to act as hydride donors.

    • Recommended Solvents: Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), CPME (Cyclopentyl methyl ether).[2][3]

  • Degas Thoroughly: While not directly a cause of dehalogenation, oxygen can lead to catalyst deactivation and the formation of phosphine oxides, disrupting the catalytic cycle.[8] Always ensure your reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere (Argon or Nitrogen).

4. Temperature and Reaction Time: A Delicate Balance

Causality: High temperatures accelerate all reaction pathways. While sometimes necessary to drive a sluggish reaction to completion, excessive heat often increases the rate of dehalogenation more than the desired coupling.[2][5]

Recommended Solution:

  • Start Low, Go Slow: Begin your optimization at a lower temperature (e.g., 80 °C). Monitor the reaction closely by TLC or LC-MS. If the reaction is clean but slow, you can incrementally increase the temperature. It is often better to run a reaction for a longer time at a lower temperature than quickly at a high temperature.[2]

  • Consider Microwave Irradiation: For some reactions, microwave heating can promote the desired transformation at a lower bulk temperature and with shorter reaction times, which can sometimes minimize byproduct formation.[2][13]

Data Summary: Impact of Parameters on Dehalogenation

The following table provides an illustrative summary of general trends observed when optimizing a Suzuki-Miyaura coupling to minimize dehalogenation of an electron-rich aryl iodide.

ParameterCondition A (High Dehalogenation)Condition B (Low Dehalogenation)Rationale for Improvement
Ligand PPh₃XPhos XPhos is a bulky, electron-rich ligand that accelerates reductive elimination, outcompeting the dehalogenation pathway.[4][5]
Base NaOᵗBuK₃PO₄ K₃PO₄ is a weaker, non-nucleophilic inorganic base that is less prone to generating Pd-H species compared to strong alkoxides.[3][4]
Solvent DMFToluene Toluene is an aprotic, non-reducible solvent, whereas DMF can be a source of hydrides at high temperatures.[2][10]
Temperature 110 °C80 °C Lower temperatures reduce the rate of competing side reactions. It is better to react longer at a lower temperature for higher selectivity.[2]
Typical Outcome ~40% Desired Product, ~55% Dehalogenation>95% Desired Product, <5% Dehalogenation The combination of an appropriate ligand, base, solvent, and temperature creates a kinetic preference for the desired cross-coupling reaction.

Note: This data is illustrative and represents typical trends. Actual results will vary based on the specific coupling partner and other reaction conditions.

Mechanistic Insight: Desired vs. Undesired Pathways

Understanding the catalytic cycles at play is key to rational optimization. The goal is to maximize the rate of the productive cross-coupling cycle while suppressing the off-cycle dehalogenation pathway.

cluster_main Desired Cross-Coupling Cycle (Suzuki Example) Pd0 Pd(0)L₂ OA Ar-Pd(II)-I(L₂) Oxidative Addition Pd0->OA Ar-I TM Ar-Pd(II)-Ar'(L₂) Transmetalation OA->TM Ar'-B(OH)₂ Base RE Ar-Ar' Desired Product TM->RE Reductive Elimination RE->Pd0

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

cluster_side Competing Dehalogenation Pathway OA Ar-Pd(II)-I(L₂) PdH Ar-Pd(II)-H(L₂) Palladium Hydride OA->PdH Hydride Source (Base, Solvent, H₂O) RE_H Ar-H Dehalogenated Byproduct PdH->RE_H Reductive Elimination Pd0 Pd(0)L₂ RE_H->Pd0

Sources

Optimization

Technical Support Center: Troubleshooting 4-Iodo-1H-indol-6-amine Derivatization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the derivatization of highly functionalized heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the derivatization of highly functionalized heterocycles. 4-Iodo-1H-indol-6-amine presents a unique trifecta of reactive sites: an electrophilic aryl iodide at C4, a nucleophilic exocyclic amine at C6, and a moderately nucleophilic indole nitrogen at N1.

This guide provides field-proven troubleshooting strategies to mitigate common side reactions—specifically hydrodehalogenation and unselective alkylation/acylation—ensuring high-yielding, reproducible workflows for your drug development pipelines.

Section 1: Chemoselectivity & Protection Strategies (N1 vs. C6-NH2)

FAQ: When attempting to derivatize the C6-amine, I observe significant N1-indole alkylation/acylation. How do I control this chemoselectivity?

Answer: The unselective modification of 4-Iodo-1H-indol-6-amine stems from the competing nucleophilicity of the C6-aniline nitrogen and the N1-indole nitrogen. While the C6-amine is generally more nucleophilic due to its exocyclic nature, the N1 position becomes highly reactive under basic conditions due to deprotonation[1]. To prevent complex mixtures and ensure absolute chemoselectivity, an orthogonal protecting group strategy is mandatory[2].

By sequentially protecting the C6-amine with a base-labile group (e.g., Fmoc) and the N1-indole with an acid-labile group (e.g., Boc), you create a self-validating system where each site can be selectively unmasked for downstream derivatization without interfering with the other[2].

Workflow A 4-Iodo-1H-indol-6-amine B Identify Derivatization Site A->B C C4-I Cross-Coupling B->C Pd-Catalysis D C6-NH2 Modification B->D Electrophilic Addition E Risk: Hydrodehalogenation (Pd-H intermediate) C->E Side Reaction F Risk: N1/C6 Over-alkylation (Competing nucleophiles) D->F Side Reaction G Mitigation: Bulky Ligands (SPhos) & Aprotic Solvents E->G Optimization H Mitigation: Orthogonal Protection (e.g., C6-Fmoc, N1-Boc) F->H Optimization

Logical workflow for identifying and mitigating side reactions in 4-Iodo-1H-indol-6-amine.

Protocol 1: Orthogonal Protection of 4-Iodo-1H-indol-6-amine

Causality Check: We protect the C6-amine first using mild biphasic conditions. The weak base (NaHCO3) is insufficient to deprotonate the N1-indole (pKa ~16), ensuring absolute selectivity for the C6-amine[2].

Step 1: C6-NH2 Fmoc Protection

  • Dissolve 4-Iodo-1H-indol-6-amine (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and saturated aqueous NaHCO3.

  • Cool to 0 °C and dropwise add Fmoc-Cl (1.05 equiv) dissolved in dioxane.

  • Stir for 2 hours at room temperature. (Self-validation: Monitor by TLC using EtOAc/Hexane; the highly polar starting material will convert to a distinct, less polar spot).

  • Extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: N1-Boc Protection

  • Dissolve the crude C6-Fmoc protected intermediate in anhydrous CH2Cl2.

  • Add Boc2O (1.2 equiv) and a catalytic amount of DMAP (0.1 equiv). Triethylamine (1.5 equiv) is added to neutralize any generated acid.

  • Stir at room temperature for 4 hours until complete conversion is observed via LC-MS.

  • Wash with 0.1 M HCl, then brine. Purify via flash chromatography to yield the orthogonally protected intermediate.

Section 2: Cross-Coupling at C4-I and Preventing Dehalogenation

FAQ: My Suzuki-Miyaura coupling at the C4-I position yields mostly the dehalogenated indole (4-H) instead of the cross-coupled product. Why is this happening and how can I stop it?

Answer: Hydrodehalogenation is a notorious side reaction when cross-coupling electron-rich aryl iodides and nitrogen-containing heterocycles[3],[4]. The causality lies in the catalytic cycle: after the oxidative addition of the Pd(0) catalyst into the C4-I bond, the resulting Ar-Pd(II)-I species can undergo an unintended side reaction if the subsequent transmetalation step is too slow[4].

If the reaction mixture contains hydride sources—such as protic solvents (alcohols) or alkoxide bases—the Pd(II) complex will undergo β-hydride elimination to form an Ar-Pd(II)-H intermediate[4]. Subsequent reductive elimination yields the des-iodo byproduct and regenerates the catalyst, effectively destroying your yield[3],[4].

Mechanism A Pd(0) Catalyst B Oxidative Addition (Ar-Pd(II)-I) A->B C Transmetalation (Fast with SPhos) B->C Boronic Acid D β-Hydride Elimination (From Alcohols/Bases) B->D Protic Solvents G Desired Cross-Coupled Product C->G E Ar-Pd(II)-H Species D->E F Reductive Elimination (Dehalogenated Ar-H) E->F Yield Loss

Mechanistic divergence of Pd-catalyzed cross-coupling vs. hydrodehalogenation side reactions.

To mitigate this, you must eliminate hydride sources and accelerate the transmetalation step. Replacing protic solvents with anhydrous toluene and using non-nucleophilic, mild bases (like K3PO4) removes the primary hydride donors[4]. Furthermore, employing bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) accelerates transmetalation, allowing the desired pathway to outcompete dehalogenation[4].

Quantitative Data: Impact of Ligand and Base on C4-I Suzuki Coupling

Standardized Reaction Conditions: Protected 4-Iodo-1H-indol-6-amine (1 equiv), Phenylboronic acid (1.5 equiv), Pd2(dba)3 (5 mol%), 80 °C, 12 h.

LigandBaseSolvent SystemCross-Coupling Yield (%)Dehalogenation Yield (%)
PPh3NaOEtEtOH / H2O15%75%
PPh3K2CO3THF / H2O40%45%
SPhosK3PO4Toluene / H2O88%<5%
XPhosK3PO4Toluene (Anhydrous)92%<2%
Protocol 2: Optimized Suzuki-Miyaura Coupling (Dehalogenation-Free)

Causality Check: We utilize 3 freeze-pump-thaw cycles to strictly exclude oxygen, which can oxidize the electron-rich indole core and degrade the phosphine ligand. Anhydrous toluene and K3PO4 are used to eliminate β-hydride elimination pathways[4].

Step 1: Preparation & Degassing

  • To an oven-dried Schlenk flask, add the protected 4-Iodo-1H-indol-6-amine (1.0 equiv), the desired boronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv)[4].

  • Add Pd2(dba)3 (0.05 equiv) and SPhos (0.10 equiv).

  • Seal the flask and purge with Argon for 10 minutes.

  • Add anhydrous Toluene (0.1 M concentration). Perform three freeze-pump-thaw cycles: freeze the mixture in liquid nitrogen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath.

Step 2: Reaction Execution

  • Heat the reaction mixture to 90 °C under a positive pressure of Argon with vigorous stirring for 12 hours[4].

  • (Self-validation: Monitor by LC-MS. The disappearance of the aryl iodide mass and the absolute absence of the[M-I+H] dehalogenated mass confirms successful coupling).

Step 3: Workup

  • Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify via silica gel chromatography.

Section 3: Oxidation and Degradation of the Aminoindole Core

FAQ: My isolated 4-Iodo-1H-indol-6-amine turns dark brown/black upon storage on the benchtop. Is it degrading?

Answer: Yes. Electron-rich anilines and indoles are highly susceptible to aerobic oxidation, leading to the formation of radical cations that rapidly polymerize into dark, insoluble oligomers[2].

Solution: Always store the free base of 4-Iodo-1H-indol-6-amine under an inert atmosphere (Argon or Nitrogen) at -20 °C, protected from light. If long-term storage is required, converting the free amine to its corresponding hydrochloride (HCl) salt significantly reduces the electron density of the ring, drastically improving its benchtop stability[1].

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for 4-Iodo-1H-indol-6-amine Substitutions

Welcome to the technical support center for navigating the synthetic challenges of 4-Iodo-1H-indol-6-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the synthetic challenges of 4-Iodo-1H-indol-6-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter difficulties in functionalizing this valuable, yet sterically demanding, scaffold. Here, we provide field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome steric hindrance and achieve your synthetic goals.

The 4-iodo-1H-indol-6-amine core is a privileged structure in drug discovery, but its substitution chemistry is notoriously challenging. The iodine at the C4 position is sterically shielded by the adjacent C5-hydrogen and the pyrrole ring, particularly the N1-hydrogen or a substituent. This spatial crowding, or steric hindrance, significantly raises the activation energy for key steps in many cross-coupling reactions, leading to low yields or complete reaction failure.[1][2] This guide explains the causal factors and provides actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What makes the C4 position of the indole ring so sterically hindered?

Answer: The steric hindrance at the C4 position of 4-Iodo-1H-indol-6-amine arises from its peri-interaction with the C5-hydrogen and its proximity to the N1 position of the pyrrole ring. The bulky iodine atom occupies a constrained space, making it difficult for the large catalytic complexes required for cross-coupling reactions to approach the C-I bond and initiate the oxidative addition step.[2][3] This congestion is a primary factor impeding reactivity.

Caption: Steric clash at the C4-Iodo position.

Q2: How do the unprotected N1-H and C6-NH2 groups affect the reaction?

Answer: Both the indole N1-H and the C6-amine have significant electronic and practical implications:

  • N1-H: The acidic proton on the indole nitrogen can interfere with basic reagents and catalysts. It can deprotonate to form an indolide anion, altering the electronic properties of the ring and potentially leading to undesired side reactions or catalyst inhibition.[4] Protecting the N1-H is a common and often necessary strategy.

  • C6-NH2: The primary amine at C6 is a nucleophilic site and can compete with the desired coupling partner in reactions like Buchwald-Hartwig amination, leading to self-coupling or oligomerization.[5] It can also coordinate to the metal center of the catalyst, potentially deactivating it. Like the N1-H, this group often requires protection.[4][6]

Q3: Which cross-coupling reactions are most susceptible to this steric hindrance?

Answer: Palladium-catalyzed cross-coupling reactions are highly sensitive to steric effects. The most commonly affected reactions include:

  • Suzuki-Miyaura Coupling: The formation of the C-C bond is often sluggish due to the difficulty of the initial oxidative addition of the palladium catalyst to the sterically shielded C-I bond.[7]

  • Buchwald-Hartwig Amination: Coupling with amines, especially bulky secondary amines, is challenging. The steric bulk on both the indole and the incoming nucleophile creates a highly congested transition state.[7][8]

  • Sonogashira Coupling: While often more tolerant than Suzuki couplings, reactions with bulky terminal alkynes can still suffer from low conversion rates due to hindered access to the reaction site.[7]

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Low to no conversion of 4-Iodo-1H-indol-6-amine in a Suzuki-Miyaura reaction.

This is the most common failure mode. The primary cause is an inefficient catalytic system that cannot overcome the high activation energy barrier for oxidative addition at the sterically hindered C4 position.

G cluster_0 Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L OxAdd Oxidative Addition Pd(0)L->OxAdd Ar-I Complex Complex OxAdd->Complex Ar-Pd(II)-I(L) Base Amine Coordination Complex->Base R₂NH, Base (-H-Base⁺) RedElim Reductive Elimination Base->RedElim Ar-Pd(II)-NR₂(L) RedElim->Pd(0)L Ar-NR₂ Hindrance1 < Steric Hindrance Impedes This Step > Hindrance1->OxAdd Hindrance2 < Steric Clash Slows Reductive Elimination > Hindrance2->RedElim

Sources

Reference Data & Comparative Studies

Validation

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Indole-Based IDO1 Inhibitors

In the landscape of modern cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal strategy to dismantle tumor-induced immune suppression. The indole scaffold, a privileged s...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern cancer immunotherapy, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a pivotal strategy to dismantle tumor-induced immune suppression. The indole scaffold, a privileged structure in medicinal chemistry, has been extensively explored to generate potent IDO1 inhibitors. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of representative indole and indazole-based IDO1 inhibitors, offering researchers, scientists, and drug development professionals a critical analysis of their therapeutic potential, supported by experimental data and detailed methodologies.

The Rationale for Targeting IDO1 in Oncology

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which induce T-cell apoptosis and promote the generation of regulatory T cells (Tregs).[1][2] By inhibiting IDO1, the aim is to restore anti-tumor T-cell activity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.

Below is a diagram illustrating the central role of IDO1 in tumor immune escape.

IDO1_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor Cells Tumor Cells IDO1 IDO1 Tumor Cells->IDO1 Overexpress APCs Antigen-Presenting Cells (APCs) APCs->IDO1 Overexpress Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Effector T-Cell Effector T-Cell IDO1->Effector T-Cell Inhibits Tryptophan Tryptophan Tryptophan->IDO1 Substrate T-Cell Proliferation T-Cell Proliferation Tryptophan->T-Cell Proliferation Required for Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation T-Cell Apoptosis T-Cell Apoptosis Kynurenine->T-Cell Apoptosis Induces Effector T-Cell->Tumor Cells Anti-tumor Immunity

Caption: The IDO1 pathway in the tumor microenvironment.

Comparative Efficacy: From Benchtop to Preclinical Models

The journey of a drug candidate from a laboratory curiosity to a potential therapeutic involves rigorous testing, beginning with cell-free biochemical assays and progressing to cell-based models and ultimately to in vivo animal studies. The following tables summarize the available data for a selection of indole and indazole-based IDO1/TDO inhibitors, highlighting the critical transition from in vitro potency to in vivo anti-tumor activity.

In Vitro Efficacy Data
CompoundScaffoldTarget(s)Enzymatic IC50Cellular IC50Reference(s)
Compound 35 1H-IndazoleIDO1/TDOIDO1: 0.74 µM, TDO: 2.93 µMIDO1 (HeLa): 1.37 µM, TDO (A172): 7.54 µM[2][3]
HT-28 1H-IndazoleTDOTDO: 0.62 µMNot Reported[4]
HT-37 1H-IndazoleIDO1/TDOIDO1: 0.91 µM, TDO: 0.46 µMNot Reported[4]
Spiro-chromane 1 IndoleIDO1Not ReportedIDO1 (PBMC): 251 nM[5]
IPD (PF-06840003) Not SpecifiedIDO1/TDOhIDO1: 1 µM, hTDO: 424 µMNot Reported[6]
In Vivo Efficacy Data
CompoundAnimal ModelTumor TypeKey In Vivo FindingsReference(s)
Compound 35 CT26 xenograftColorectal CarcinomaDemonstrated antitumor activity.[2][3]
HT-28 CT-26 allograft (BALB/c mice)Colorectal CarcinomaSignificant antitumor activity at a lower dose; reduced Foxp3 and enhanced CD8 and TNF-α expression in tumor tissue.[4]
Epacadostat Murine melanoma modelsMelanomaIn combination with checkpoint inhibitors, significantly decreased xenograft growth and increased local cytotoxic T-cell proliferation.[7]
Spiro-chromane 1 Derivative (32) Rodent modelsNot SpecifiedHighly soluble and bioavailable crystalline tris-salt prodrug.[5]

Dissecting the Data: The In Vitro-In Vivo Correlation

A critical aspect of drug development is understanding the correlation, and often the disparity, between in vitro potency and in vivo efficacy. While a low IC50 value in an enzymatic or cellular assay is a prerequisite for a promising candidate, it does not guarantee success in a complex biological system.

For instance, Compound 35 demonstrates potent dual inhibition of IDO1 and TDO in both enzymatic and cellular assays, which translates to in vivo antitumor activity.[2][3] Similarly, HT-28 shows significant in vivo efficacy, and immunohistochemical analysis of the tumor tissue reveals a favorable modulation of the immune microenvironment, with a decrease in immunosuppressive Tregs and an increase in cytotoxic T-cells and pro-inflammatory cytokines.[4]

Conversely, the initial hit compound spiro-chromane 1 had a respectable cellular potency (IC50 = 251 nM) but suffered from high in vivo clearance.[5] This highlights the importance of pharmacokinetic properties in determining in vivo success. Subsequent optimization led to a more stable compound, and a prodrug strategy was ultimately required to achieve good bioavailability.[5] This underscores the iterative nature of drug development, where medicinal chemistry efforts are guided by both in vitro and in vivo data.

Experimental Methodologies: A Guide to Best Practices

The reliability and reproducibility of experimental data are paramount. The following sections provide detailed, step-by-step protocols for key assays used to evaluate IDO1 inhibitors.

In Vitro Kinase/Enzyme Inhibition Assay (General Protocol)

A common method to determine the inhibitory activity of a compound against IDO1 is to measure the production of N-formylkynurenine from tryptophan.

Protocol: IDO1 Enzymatic Assay

  • Reagents and Materials:

    • Recombinant human IDO1 enzyme

    • L-Tryptophan (substrate)

    • Methylene blue (cofactor)

    • Ascorbic acid (reducing agent)

    • Catalase

    • Potassium phosphate buffer

    • Test compounds (dissolved in DMSO)

    • 96-well microplate

    • Spectrophotometer

  • Assay Procedure:

    • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, and ascorbic acid.

    • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

    • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 60°C for 30 minutes to convert N-formylkynurenine to kynurenine.

    • Measure the absorbance of kynurenine at 321 nm using a spectrophotometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Below is a diagram of a general workflow for an in vitro kinase/enzyme assay.

in_vitro_workflow cluster_workflow In Vitro Enzyme Assay Workflow start Prepare Reaction Mixture (Substrate, Buffer, Cofactors) add_compound Add Test Compound (Varying Concentrations) start->add_compound add_enzyme Initiate Reaction (Add Enzyme) add_compound->add_enzyme incubation Incubate (e.g., 37°C for 60 min) add_enzyme->incubation stop_reaction Stop Reaction (e.g., Add Acid) incubation->stop_reaction detection Detect Product (e.g., Spectrophotometry) stop_reaction->detection analysis Data Analysis (Calculate IC50) detection->analysis

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

In Vivo Xenograft Model for Anticancer Drug Testing

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of new therapeutic agents.[8][9][10]

Protocol: Human Tumor Xenograft Model

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.[8]

  • Tumor Cell Line:

    • Select a human cancer cell line relevant to the therapeutic indication (e.g., CT26 for colorectal cancer).

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the tumor cells (e.g., 1 x 10^6 cells) into the flank of the mice.[7]

  • Tumor Growth Monitoring:

    • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

  • Drug Administration:

    • Randomize the mice into treatment and control groups.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[7] The control group receives the vehicle.

  • Efficacy Evaluation:

    • Continue monitoring tumor growth throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

    • The primary endpoint is typically tumor growth inhibition.

  • Data Analysis:

    • Compare the tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., t-test, ANOVA).

Below is a diagram of a typical workflow for an in vivo xenograft study.

in_vivo_workflow cluster_workflow In Vivo Xenograft Study Workflow start Implant Human Tumor Cells into Immunodeficient Mice monitor_growth Monitor Tumor Growth (Until Palpable) start->monitor_growth randomize Randomize Mice into Treatment & Control Groups monitor_growth->randomize administer_drug Administer Test Compound (or Vehicle) randomize->administer_drug continue_monitoring Continue Monitoring Tumor Growth administer_drug->continue_monitoring endpoint Endpoint: Euthanize Mice, Excise & Weigh Tumors continue_monitoring->endpoint analysis Data Analysis (Compare Tumor Growth) endpoint->analysis

Caption: A generalized workflow for an in vivo xenograft study.

Conclusion and Future Directions

The development of indole and indazole-based IDO1 inhibitors represents a promising avenue in cancer immunotherapy. The data presented in this guide illustrate the critical importance of a multi-faceted evaluation strategy, encompassing both in vitro and in vivo studies, to identify and advance clinically viable drug candidates. While in vitro assays provide essential information on potency and mechanism of action, in vivo models are indispensable for assessing pharmacokinetic properties, efficacy in a complex biological system, and effects on the tumor microenvironment.[8]

Future research in this area will likely focus on the development of dual-target inhibitors, such as those targeting both IDO1 and TDO, to more comprehensively block the kynurenine pathway. Additionally, the rational design of combination therapies, pairing IDO1 inhibitors with other immunomodulatory agents, holds significant promise for overcoming resistance and improving patient outcomes. The continued integration of robust preclinical models and a deep understanding of the interplay between in vitro and in vivo data will be crucial for the successful clinical translation of this important class of therapeutics.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Preclinical Drug Testing Using Xenograft Models. [Link]

  • Integrative In Vivo Drug Testing Using Gene Expression Signature and Patient-Derived Xenografts from Treatment-Refractory HER2 Positive and Triple-Negative Subtypes of Breast Cancer. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. [Link]

  • Kinase assays. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. [Link]

  • 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity. [Link]

  • 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. [Link]

  • DNA-Encoded Library Technology-Based Discovery, Lead Optimization, and Prodrug Strategy toward Structurally Unique Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors. [Link]

  • Discovery of Clinical Candidate (1R,4r)-4-((R)-2-((S)-6-Fluoro-5H-imidazo[5,1-a]isoindol-5-yl)-1-hydroxyethyl)cyclohexan-1-ol (Navoximod), a Potent and Selective Inhibitor of Indoleamine 2,3-Dioxygenase 1. [Link]

  • 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors. [Link]

  • Structural Basis of Inhibitor Selectivity in Human Indoleamine 2,3-Dioxygenase 1 and Tryptophan Dioxygenase. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Iodo-1H-indol-6-amine

This document provides a detailed, safety-first protocol for the proper disposal of 4-Iodo-1H-indol-6-amine. As a halogenated aromatic amine, this compound requires specific handling and disposal procedures to ensure the...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, safety-first protocol for the proper disposal of 4-Iodo-1H-indol-6-amine. As a halogenated aromatic amine, this compound requires specific handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The procedures outlined below are grounded in established chemical safety principles and are designed to provide researchers, scientists, and drug development professionals with a clear, actionable plan for managing this chemical waste stream.

Core Principles: Hazard Identification and Risk Mitigation

Before any disposal procedure, a thorough understanding of the compound's inherent risks is paramount. While a specific Safety Data Sheet (SDS) for 4-Iodo-1H-indol-6-amine may not be readily available, its structure—containing an iodo- group (a halogen) and an amine group on an indole scaffold—allows us to infer its hazard profile from similar chemical classes.

The primary hazards are associated with its classification as a halogenated organic compound and an aromatic amine .

  • Toxicity: Like many aromatic amines, it is likely to be harmful if swallowed or absorbed through the skin.[1]

  • Irritation: It is expected to be a skin and serious eye irritant.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be toxic to aquatic life and may have long-lasting environmental effects.[3] Therefore, disposal into sanitary sewers or regular trash is strictly prohibited.[1][4]

Immediate Safety and Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood. Adherence to the following PPE standards is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile glovesTo prevent skin contact and absorption.[4][5]
Eye Protection Safety glasses with side shields or chemical gogglesTo protect against splashes and accidental eye contact.[4][5]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.[5]

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for disposing of 4-Iodo-1H-indol-6-amine is waste segregation . Due to its halogenated nature, it must never be mixed with non-halogenated chemical waste.[6]

Step 1: Waste Identification and Segregation

Properly identify the waste stream. All waste containing 4-Iodo-1H-indol-6-amine must be classified as "Halogenated Organic Waste."

  • Action: At the point of generation, immediately segregate any material, solution, or piece of equipment contaminated with 4-Iodo-1H-indol-6-amine from all other waste streams.

  • Causality: Mixing halogenated compounds with other chemical wastes, particularly certain solvents or reactive materials, can lead to dangerous reactions. Furthermore, waste disposal facilities use different processes for halogenated and non-halogenated streams; cross-contamination can result in regulatory fines and improper treatment.

Step 2: Containerization

Select an appropriate and clearly labeled container for waste accumulation.

  • Action:

    • Choose a container made of a compatible material (e.g., glass or polyethylene) that is in good condition with a tightly sealing cap.[6][7]

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[7]

    • Clearly write the full chemical name, "4-Iodo-1H-indol-6-amine," and any other components of the waste mixture on the label.[7][8]

  • Causality: Proper containerization prevents leaks and spills, while clear labeling ensures that all personnel are aware of the container's contents and associated hazards, which is a key regulatory requirement.[9]

Step 3: Waste Accumulation and Handling

Follow these procedures for different forms of waste generated during research activities.

Waste TypeDisposal Procedure
Unused or Expired Solid Carefully transfer the solid chemical into the designated "Halogenated Organic Solid Waste" container.
Contaminated Labware All disposable items that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, contaminated wipers) must be placed in the "Halogenated Organic Solid Waste" container.[4]
Solutions & Rinsate Collect all solutions containing 4-Iodo-1H-indol-6-amine in a designated "Halogenated Organic Liquid Waste" container. This includes reaction mixtures and solvent rinses from glassware.[4]
Empty Stock Bottles 1. Triple rinse the empty bottle with a small amount of a suitable solvent (e.g., acetone or ethanol).2. Collect all three rinsate portions as "Halogenated Organic Liquid Waste."[4][6]3. Deface or remove the original label.4. Dispose of the clean, empty bottle according to your institution's guidelines for solid waste.

Important: Keep waste containers closed at all times except when adding waste.[6][8] Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[8]

Step 4: Final Disposal and Collection
  • Action: Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area. Ensure they are segregated from incompatible materials (e.g., acids, oxidizers).[6]

  • Action: Follow your institution's specific procedures to request a pickup by the Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[8][9][10]

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper management and disposal of waste containing 4-Iodo-1H-indol-6-amine.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Start: Waste Generation (4-Iodo-1H-indol-6-amine) identify 1. Identify Waste Form start->identify is_solid Solid or Contaminated Disposable? identify->is_solid solid_waste Collect in Labeled 'Halogenated Organic Solid Waste' Container is_solid->solid_waste Yes is_liquid Liquid, Solution, or Solvent Rinsate? is_solid->is_liquid No storage Store Sealed Container in Satellite Accumulation Area solid_waste->storage liquid_waste Collect in Labeled 'Halogenated Organic Liquid Waste' Container is_liquid->liquid_waste Yes is_bottle Empty Stock Bottle? is_liquid->is_bottle No liquid_waste->storage rinse_bottle Triple Rinse with Solvent is_bottle->rinse_bottle Yes collect_rinsate Collect Rinsate in Liquid Waste Container rinse_bottle->collect_rinsate dispose_bottle Dispose of Defaced Bottle as per Institutional Policy collect_rinsate->dispose_bottle dispose_bottle->storage pickup Request Pickup by EHS or Licensed Contractor storage->pickup

Caption: Workflow for the disposal of 4-Iodo-1H-indol-6-amine waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large spills.

  • Collect Waste: Carefully sweep or scoop up the absorbed material and place it into a designated "Halogenated Organic Solid Waste" container for disposal.[1][5]

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials and rinsate as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and institutional EHS office.

This guide is intended to provide a framework for the safe disposal of 4-Iodo-1H-indol-6-amine. Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines, as local procedures and regulations may vary. [4]

References

  • Emory University - Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines: Rules You Must Follow!.
  • National University of Singapore. (2016, March 16). Chemical Waste Disposal. NUS Medicine.
  • Singapore Chemical Industry Council. (2019, June 15). PreDigest - Hazardous Waste Disposal.
  • Greenery Recycle. (2024, April 24). Hazardous Waste Disposal in Singapore: Guidelines.
  • BASF CORPORATION. (2016, March 8).
  • Benchchem. (n.d.).
  • Sigma-Aldrich. (2025, October 16).
  • Merck Millipore. (n.d.).
  • ChemicalBook. (2026, March 21).
  • Fisher Scientific. (2016, January 29).
  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Iodine | Public Health Statement. Centers for Disease Control and Prevention.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Iodine.
  • Benchchem. (n.d.). Navigating the Disposal of Thyodene and Associated Iodine Waste: A Comprehensive Guide.
  • University of St Andrews. (n.d.). Disposal of Chemical Waste - Safety Office.
  • Electronic Code of Federal Regulations. (2000, December 26).

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Handling

Personal protective equipment for handling 4-Iodo-1H-indol-6-amine

Operational Safety and Handling Protocol for 4-Iodo-1H-indol-6-amine As a bifunctional building block, 4-Iodo-1H-indol-6-amine (CAS: 885520-52-5) is highly valued in drug development and medicinal chemistry. The C4-iodo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Protocol for 4-Iodo-1H-indol-6-amine

As a bifunctional building block, 4-Iodo-1H-indol-6-amine (CAS: 885520-52-5) is highly valued in drug development and medicinal chemistry. The C4-iodo group serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, while the C6-amine provides a site for further functionalization[1][2]. However, the convergence of a halogen atom and a primary amine on an electron-rich indole core creates specific chemical instabilities and toxicological risks that require stringent operational controls[2][3].

This guide provides the authoritative framework for the safe handling, storage, and disposal of this compound, ensuring both operator safety and molecular integrity.

Hazard Assessment and Chemical Causality

Before designing a handling protocol, it is critical to understand why 4-Iodo-1H-indol-6-amine is hazardous. Halogenated aromatic amines are notorious for their acute and chronic toxicity[2]. If systemically absorbed via inhalation or dermal contact, the primary amine group can undergo metabolic biotransformation into reactive hydroxylamines, which oxidize hemoglobin to methemoglobin, severely impairing oxygen transport (methemoglobinemia)[3].

Furthermore, the compound is highly susceptible to environmental degradation. Ambient oxygen rapidly oxidizes the electron-rich amine, while light exposure can trigger homolytic cleavage of the carbon-iodine (C-I) bond, leading to sample degradation (typically observed as the powder turning dark brown or purple)[2][4].

Table 1: Quantitative and Categorical Hazard Profile

Property / HazardSpecification / ClassificationOperational Implication
CAS Number 885520-52-5Unique identifier for SDS cross-referencing[1].
Molecular Weight 258.06 g/mol Required for stoichiometric calculations[4].
GHS Hazards H302, H315, H319, H335Acute oral toxicity; causes skin/eye/respiratory irritation[4].
Physical State Solid (Crystalline Powder)High risk of aerosolization and inhalation during weighing.
Storage Requirements 2-8°C, Inert Atmosphere, DarkPrevents photo-oxidation and spontaneous dehalogenation[4][5].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated indoleamines. Every piece of protective equipment must be selected based on the specific permeation and aerosolization risks of the chemical[6][7].

  • Respiratory Protection: Handling the dry powder must only occur inside a certified, externally exhausted fume hood. If engineering controls fail or bulk transfer is required, a half-mask respirator equipped with P100 particulate filters is mandatory. Standard surgical masks offer zero protection against fine, aerosolized chemical dust.

  • Dermal Protection (Double-Gloving): Iodine-substituted aromatics can rapidly permeate thin latex[6].

    • Inner Glove: Standard 4-mil Nitrile (for tactile dexterity).

    • Outer Glove: Extended-cuff Neoprene or heavy-duty 8-mil Nitrile (for chemical resistance). If the outer glove is contaminated, it must be removed and replaced immediately to prevent breakthrough.

  • Ocular Protection: Indirect-vented chemical splash goggles are required. Safety glasses with side shields are inadequate because they do not seal against airborne dust particles that can cause severe eye irritation (H319)[4].

  • Body Protection: A fully buttoned, flame-retardant (FR) lab coat with knit cuffs to prevent wrist exposure.

Operational Workflow: Step-by-Step Methodology

To prevent exposure and maintain the integrity of the reagent, follow this self-validating workflow. The core philosophy is to minimize the time the chemical spends in its dry, aerosolizable state.

Step 1: Micro-Environment Preparation

  • Verify the fume hood face velocity is between 80–120 feet per minute (fpm).

  • Purge the receiving reaction flask with an inert gas (Argon is preferred over Nitrogen due to its higher density, which better blankets the solid).

Step 2: Dispensing and Weighing

  • Use an anti-static weighing boat. Halogenated powders often carry static charges that cause them to "jump" and disperse into the air when manipulated with metal spatulas.

  • Use a static-eliminator gun (ionizer) on the spatula and weigh boat prior to dispensing.

Step 3: Solvent Quenching (Dissolution)

  • Immediately transfer the weighed solid into the Argon-purged reaction flask.

  • Dissolve the powder in the required reaction solvent (e.g., anhydrous DMF, DMSO, or DCM) as rapidly as possible. Once in solution, the risk of inhalation drops to near zero, and the primary risk shifts to solvent splashes.

Step 4: Decontamination

  • Rinse the spatula and weigh boat with a polar organic solvent (e.g., Acetone) directly into a halogenated waste container.

  • Follow with a dilute aqueous acid wash (e.g., 1M HCl) to protonate and neutralize any residual amine traces, rendering them water-soluble and non-volatile.

HandlingWorkflow Start 1. Hood Prep: Verify Airflow & Argon Purge PPE 2. Don PPE: Double Nitrile & Goggles Start->PPE Weigh 3. Dispense: Use Anti-Static Boat PPE->Weigh Dissolve 4. Solvent Quench: Dissolve to eliminate dust Weigh->Dissolve Decon 5. Decontamination: Acetone -> Acid Wash Dissolve->Decon

Caption: Workflow for the safe handling and dispensing of 4-Iodo-1H-indol-6-amine.

Spill Response and Waste Disposal Plans

Because of its environmental toxicity and halogenated nature, 4-Iodo-1H-indol-6-amine cannot be disposed of in standard organic or aqueous waste streams[3][8].

Immediate Spill Response Protocol:

  • Isolate: If spilled outside a hood, evacuate the immediate 10-foot radius.

  • Suppress: Do not sweep dry powder, as this will aerosolize the amine. Gently cover the spill with damp absorbent pads (moistened with water or a high-flashpoint solvent) to suppress dust.

  • Collect: Use non-sparking plastic scoops to transfer the absorbed material into a sealable, hazardous waste bucket.

  • Clean: Wash the spill area with a 1M HCl solution to protonate residual amines, followed by soap and water.

Disposal Routing: Halogenated aromatic compounds must be segregated to prevent the formation of highly toxic dioxins or furans, which can occur if they are inadvertently mixed with incompatible chemicals or incinerated at improper temperatures[3].

WasteRouting Source 4-Iodo-1H-indol-6-amine Reaction Byproducts Solid Solid Waste (Gloves, Weigh Boats) Source->Solid LiquidOrg Liquid Organic (Reaction Solvents) Source->LiquidOrg LiquidAq Aqueous Waste (Acid Quench/Wash) Source->LiquidAq Halogenated Halogenated Organic Waste Stream Solid->Halogenated LiquidOrg->Halogenated LiquidAq->Halogenated If cross-contaminated with >1% halogens Incineration High-Temp Incineration (EPA/RCRA Compliant) Halogenated->Incineration

Caption: Waste routing protocol for halogenated indoleamine byproducts.

References

  • National Research Council (US) Committee. "Working with Chemicals - Prudent Practices in the Laboratory". NCBI Bookshelf - NIH. Available at: [Link]

  • Benzoic Acid China. "2,6-Difluoroaniline: Meeting Chemistry's Demands Through Innovation and Responsibility". benzoic-acid-china.com. Available at:[Link]

  • ACT Legislation Register. "Dangerous Substances Code of Practice Approval 2006". act.gov.au. Available at:[Link]

Sources

Retrosynthesis Analysis

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Feasible Synthetic Routes

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